三氟化铝三水合物

描述

Aluminium trifluoride trihydrate is an inorganic compound with a multitude of scientific research applications . It is used as an additive for the production of aluminum by electrolysis, to inhibit fermentation, and in the preparation of low index films . It also serves as a flux ingredient for the removal of magnesium in the refining of aluminum scrap .

Synthesis Analysis

While specific synthesis methods for Aluminium trifluoride trihydrate were not found in the search results, it is known to be used as a catalyst in organic synthesis, a reagent in chemical analysis, and an electrolyte in electrochemical cells .Molecular Structure Analysis

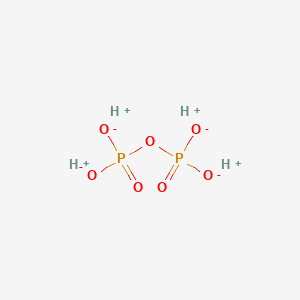

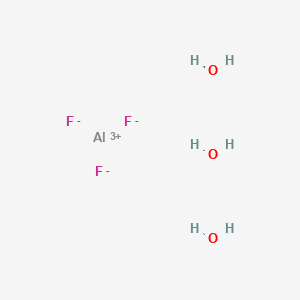

The molecular formula of Aluminium trifluoride trihydrate is H6AlF3O3 . It has an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .Chemical Reactions Analysis

Aluminium fluoride complexes are used to study the mechanistic aspects of phosphoryl transfer reactions in biology . These reactions are of fundamental importance to cells, as phosphoric acid anhydrides such as adenosine triphosphate and guanosine triphosphate control most of the reactions involved in metabolism, growth, and differentiation .Physical And Chemical Properties Analysis

Aluminium trifluoride trihydrate is a colorless to white crystalline solid . It has a density of 1.914 g/cm3 . The molecular formula is H6AlF3O3, with an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .科学研究应用

Production of Aluminum by Electrolysis

- Application : Aluminium trifluoride trihydrate is an important additive for the production of aluminum by electrolysis . It lowers the melting point to below 1000 °C and increases the conductivity of the solution .

- Method : Aluminium oxide is dissolved into a molten salt that contains Aluminium trifluoride trihydrate, and then electrolyzed to give bulk Al metal .

- Results : The use of Aluminium trifluoride trihydrate in this process enhances the efficiency of aluminum production .

Catalyst in Organic Synthesis

- Application : Aluminium trifluoride trihydrate serves as a catalyst in organic synthesis .

- Method : As an amphoteric compound, Aluminium trifluoride trihydrate showcases both acidic and basic properties. In acidic solutions, it functions as a Lewis acid by accepting electron pairs from electron-rich species. Conversely, in basic solutions, it acts as a Lewis base by donating electron pairs to electron-deficient species .

- Results : The use of Aluminium trifluoride trihydrate as a catalyst can enhance the efficiency of various organic reactions .

Reagent in Chemical Analysis

- Application : Aluminium trifluoride trihydrate is used as a reagent in chemical analysis .

- Results : The use of Aluminium trifluoride trihydrate as a reagent can help in the detection and quantification of various chemical compounds .

Suppression of Fermentation

- Application : Aluminium trifluoride trihydrate is used to suppress the process of fermentation in the wine- and beer-making industries .

- Method : It is added to the fermentation process to inhibit the growth of yeast and other microorganisms that could spoil the beverage .

- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the quality and shelf-life of wines and beers .

Manufacture of Ceramics and Glass

- Application : Aluminium trifluoride trihydrate is used in the manufacture of ceramics and glass .

- Method : It is used as a flux in the preparation of glazes, enamels, and in metallurgical processes .

- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the quality and durability of ceramics and glass products .

Production of Synthetic Cryolite

- Application : Aluminium trifluoride trihydrate is used in the manufacture of fluoroaluminates which are used in the production of synthetic cryolite .

- Method : It is reacted with sodium fluoride to produce synthetic cryolite, a compound used in the electrolysis of aluminium .

- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the efficiency of aluminium production .

Preparation of Low Index Films

- Application : Aluminium trifluoride trihydrate is used in the preparation of low index films .

- Results : The use of Aluminium trifluoride trihydrate can enhance the quality and performance of low index films .

Inhibition of Fermentation in Beverage Industries

- Application : Aluminium trifluoride trihydrate is used to inhibit fermentation in the wine- and beer-making industries .

- Method : It is added to the fermentation process to inhibit the growth of yeast and other microorganisms that could spoil the beverage .

- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the quality and shelf-life of wines and beers .

Flux in Metallurgical Processes

- Application : Aluminium trifluoride trihydrate is used as a flux in metallurgical processes .

- Method : It is added to the metallurgical process to lower the melting point of the materials and enhance their reactivity .

- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the efficiency and effectiveness of metallurgical processes .

安全和危害

Aluminium trifluoride trihydrate may cause respiratory irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

属性

IUPAC Name |

aluminum;trifluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLZIAYVINRQEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621413 | |

| Record name | Aluminium fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium trifluoride trihydrate | |

CAS RN |

15098-87-0 | |

| Record name | Aluminium fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)